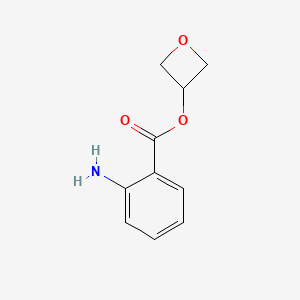

Oxetan-3-yl 2-aminobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

oxetan-3-yl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-9-4-2-1-3-8(9)10(12)14-7-5-13-6-7/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQPRPXZUGMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Oxetan 3 Yl 2 Aminobenzoate and Its Analogues

Strategies for Oxetane (B1205548) Ring Construction in the Context of 3-Substituted Derivatives

The construction of the strained four-membered oxetane ring is a key challenge in the synthesis of these molecules. Various strategies have been developed, primarily involving intramolecular cyclization reactions.

Ring Expansion Methodologies from Epoxide Precursors

One effective method for constructing the oxetane ring is through the ring expansion of epoxide precursors. This strategy leverages the inherent ring strain of epoxides to drive the formation of the slightly less strained four-membered oxetane ring. beilstein-journals.orgnih.gov

A common approach involves the use of sulfur ylides, such as dimethylsulfoxonium methylide. acs.orgillinois.edu This reagent reacts with epoxides to furnish oxetanes, often with high yields. The reaction proceeds through a nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the oxetane ring. For instance, treatment of a substituted epoxide with trimethylsulfoxonium (B8643921) iodide and a base like potassium tert-butoxide can yield the corresponding oxetane. acs.org The conditions for this transformation have been optimized to improve yields and reduce reaction times, for example, by using 3 equivalents of the reagents at 60°C for 4 hours. acs.org

Another ring expansion strategy involves opening an epoxide with a nucleophile that contains a leaving group. For example, epoxides can be opened with a selenomethyllithium reagent, and the resulting hydroxyselenide intermediate can be converted to a halide, which then undergoes base-mediated cyclization to form the oxetane. acs.org

It is noteworthy that the reaction of epoxides with dimethylsulfoxonium methylide can be influenced by trace catalysts. In the presence of certain cobalt salts, the reaction can divert from ring expansion to produce homoallylic alcohols instead. acs.org

Cyclization Routes for Oxetane Formation

Intramolecular cyclization is a cornerstone of oxetane synthesis, with the Williamson ether synthesis being a prominent and versatile method. beilstein-journals.orgnih.gov This reaction involves the intramolecular SN2 displacement of a leaving group by an alkoxide, typically formed from a 1,3-diol derivative. nih.govthieme-connect.de

A variety of leaving groups can be employed, including halides and sulfonate esters (e.g., tosylates, mesylates). acs.orgresearchgate.net For example, the monotosylation of a 1,3-diol followed by deprotonation with a base like sodium hydride (NaH) can induce cyclization to the oxetane ring. acs.org This approach has been utilized in the synthesis of oxetan-3-one, a versatile building block for 3-substituted oxetanes. nih.govacs.org The yields for Williamson etherification can range from moderate to high, depending on the substrate and reaction conditions. acs.org

Recent advancements have focused on developing milder and more efficient cyclization protocols. For instance, a method combining C–H functionalization of an alcohol with Williamson etherification has been described, avoiding multi-step substrate preparations. beilstein-journals.org Another innovative approach involves a domino synthesis of bicyclic oxetanes from bis-epoxy alcohols using a binary Al/TBAB catalyst. nih.gov

The table below summarizes key cyclization strategies for oxetane formation.

| Cyclization Strategy | Precursor | Reagents/Conditions | Key Features |

| Williamson Etherification | 1,3-Halohydrin or 1,3-Diol Derivative (tosylate, mesylate) | Base (e.g., NaH, KOH) | Widely applicable, versatile for various substitution patterns. nih.govthieme-connect.de |

| Epoxide Ring Expansion | Epoxide | Dimethylsulfoxonium methylide, Base (e.g., KOtBu) | Utilizes ring strain of epoxides; can be stereospecific. acs.orgresearchgate.net |

| Intramolecular C-Glycosidation | Thiopyridyl glycosides with silyl (B83357) enol ether side chains | Silver triflate | Stereoselective formation of bicyclic ketooxetanes. acs.org |

| Cycloisomerization | Homoallylic alcohols | Metal hydride atom transfer/radical polar crossover (MHAT/RPC) | Mild conditions, good functional group tolerance. beilstein-journals.orgnih.gov |

Synthetic Approaches to 2-Aminobenzoate (B8764639) Derivatives and their Integration into Oxetane Scaffolds

Once the oxetane core is established, the next crucial step is the introduction of the 2-aminobenzoate moiety. This can be achieved through various esterification and coupling reactions.

Esterification Approaches to Oxetan-3-yl 2-aminobenzoate

The direct esterification of oxetan-3-ol (B104164) with 2-aminobenzoic acid (anthranilic acid) or its derivatives is a primary route to this compound. Standard esterification methods, such as the Fischer esterification, can be employed, often requiring an acid catalyst and removal of water to drive the reaction to completion. organic-chemistry.org

More advanced methods utilize coupling agents to facilitate the reaction under milder conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base can be effective. organic-chemistry.org For instance, a selective esterification of primary alcohols with carboxylic acids has been achieved using EDCI and sodium bicarbonate in an aqueous acetonitrile (B52724) solution. organic-chemistry.org Another approach involves the use of silica (B1680970) chloride as an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org

It's important to note that intramolecular hydrogen bonding in 2-aminobenzoic acid derivatives can influence their reactivity and the stability of the resulting products. acs.org

Amidation and Coupling Reactions Involving Oxetane-Substituted Amines

An alternative strategy involves the synthesis of an oxetane-substituted amine, followed by coupling with a benzoic acid derivative. For example, 3-aminooxetane can be prepared and subsequently reacted with a suitable benzoic acid to form an amide bond, which can then be further manipulated if necessary.

Recent innovations have led to novel coupling strategies that mimic classical amide bond formation. A defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines has been developed, providing a rapid route to 3-aminooxetane derivatives. beilstein-journals.orgresearchgate.netresearchgate.netspringernature.com This methodology allows for the use of extensive amine libraries, facilitating the synthesis of a wide range of oxetane-containing compounds. researchgate.netresearchgate.net The reaction is believed to proceed through the formation of an oxetane carbocation intermediate. researchgate.net

Palladium-catalyzed cross-coupling reactions have also been employed to synthesize 3-aryl-3-aminooxetane derivatives, expanding the scope of accessible analogues. mdpi.com

The following table outlines different approaches for integrating the 2-aminobenzoate moiety.

| Integration Approach | Key Intermediates | Reaction Type | Key Features |

| Direct Esterification | Oxetan-3-ol, 2-Aminobenzoic acid | Fischer Esterification, Steglich Esterification, Carbodiimide-mediated coupling | Direct formation of the ester linkage. organic-chemistry.org |

| Defluorosulfonylative Coupling | Oxetane sulfonyl fluoride, Amine | Nucleophilic coupling | Mimics amide bond formation, broad amine scope. researchgate.netresearchgate.net |

| Amide Coupling | 3-Aminooxetane, Benzoic acid derivative | Amidation (e.g., using HATU) | Stepwise approach, allows for modular synthesis. beilstein-journals.org |

| Palladium-Catalyzed Coupling | (N-benzylazetidine-3-yl) carboxylate, (het)aryl halides | Cross-coupling | Access to 3-aryl-3-aminooxetane derivatives. mdpi.com |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

The stereochemistry of the 3-substituted oxetane can be crucial for its biological activity. Therefore, methods for the stereoselective synthesis or chiral resolution of this compound are highly valuable.

Enantioselective synthesis of 3-substituted oxetanes can be achieved through various strategies. One approach is the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. acs.org The use of a chiral reducing agent can afford enantioenriched halohydrins, which can then be cyclized without racemization. acs.org

Another powerful technique is the asymmetric desymmetrization of prochiral 3-substituted oxetanes. beilstein-journals.orgnih.gov This can be accomplished through enantioselective ring-opening reactions catalyzed by chiral Lewis acids, Brønsted acids, or organocatalysts. beilstein-journals.orgnih.gov

Dynamic kinetic resolution (DKR) represents an efficient method for obtaining enantiomerically pure compounds. encyclopedia.pub In the context of oxetane synthesis, a DKR process could involve the combination of a lipase (B570770) for kinetic resolution via acylation and a transition metal catalyst (e.g., ruthenium-based) for in-situ racemization of the slower-reacting enantiomer of the starting alcohol. encyclopedia.pubnih.gov

Chiral resolution of a racemic mixture of this compound or a key intermediate like oxetan-3-ol can also be performed. This typically involves the formation of diastereomeric derivatives using a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary.

The stereospecific ring expansion of chiral epoxides using reagents like dimethylsulfoxonium methylide has been shown to proceed with complete conservation of enantiomeric purity, providing a reliable route to optically active oxetanes. researchgate.net

The table below highlights various stereoselective approaches.

| Stereoselective Approach | Description | Key Principles |

| Enantioselective Reduction | Reduction of a prochiral ketone precursor (e.g., β-halo ketone) using a chiral catalyst. | Creates a chiral center that directs the subsequent cyclization. acs.org |

| Asymmetric Desymmetrization | Enantioselective reaction of a prochiral 3-substituted oxetane. | A chiral catalyst differentiates between two enantiotopic groups or faces. beilstein-journals.orgnih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the unreacted enantiomer. | Allows for a theoretical yield of up to 100% of a single enantiomer. encyclopedia.pubnih.gov |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomers with a chiral resolving agent. | Classical method for obtaining enantiopure compounds. |

| Stereospecific Ring Expansion | Ring expansion of an enantiopure epoxide that proceeds with retention or inversion of configuration. | Transfers the stereochemistry of the starting material to the product. researchgate.net |

Mechanistic Considerations in the Development of Novel Synthetic Pathways

The synthesis of this compound involves the formation of an ester linkage between an oxetane alcohol and an aminobenzoic acid derivative. While classical methods like Fischer-Speier esterification provide a foundational route, recent research has unveiled more advanced pathways with distinct mechanistic features. These novel methods often focus on either activating the oxetane ring directly or employing alternative strategies for ring construction prior to esterification.

A conventional approach to forming the ester would involve the acid-catalyzed reaction between oxetan-3-ol and 2-aminobenzoic acid. This reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the carboxylic acid carbonyl is protonated, activating it for attack by the hydroxyl group of oxetan-3-ol.

However, a more novel and mechanistically distinct pathway involves the Brønsted acid-catalyzed reaction of 3-aryl-oxetanols with alcohols or carboxylic acids. rsc.orgrsc.org In the context of synthesizing the target molecule, this methodology would utilize a Brønsted acid to selectively activate the tertiary alcohol of a suitable oxetan-3-ol precursor. This activation facilitates the formation of a stabilized oxetane carbocation intermediate. The carbocation is then susceptible to nucleophilic attack by the carboxylic acid group of 2-aminobenzoic acid to form the desired ester. A key advantage of this pathway is its ability to proceed under milder conditions while avoiding the use of halide alkylating agents. rsc.orgrsc.org The reaction is potentially reversible under the catalytic conditions. rsc.org

Another area of innovation lies in the synthesis of the oxetane ring itself. Traditional methods often rely on the intramolecular Williamson etherification of a 1,3-halohydrin. doi.org More advanced methodologies, however, provide new synthetic disconnections. One such method is the direct conversion of unactivated alcohols into oxetanes via a selective C–H functionalization, which streamlines synthetic routes to the required oxetane precursors. nih.govacs.org This process avoids the need for pre-functionalized starting materials like epoxides or 1,3-diols. nih.gov The mechanism involves a sequence that ultimately promotes a challenging 4-exo-tet SN2 cyclization to form the strained four-membered ring. nih.gov

The table below compares the mechanistic features of a classical esterification route with a novel Brønsted acid-catalyzed pathway.

| Synthetic Pathway | Key Reagents | Proposed Key Intermediate | Mechanistic Highlights |

|---|---|---|---|

| Classical Fischer-Speier Esterification | Oxetan-3-ol, 2-Aminobenzoic acid, Strong acid catalyst (e.g., H₂SO₄) | Protonated Carboxylic Acid | Nucleophilic attack of the alcohol onto the activated carbonyl carbon. Governed by Le Chatelier's Principle, often requiring excess alcohol or removal of water. libretexts.org |

| Brønsted Acid-Catalyzed Alkylation | Oxetan-3-ol, 2-Aminobenzoic acid, Brønsted acid catalyst | Oxetane Carbocation | Selective activation of the tertiary alcohol on the oxetane ring. Avoids the need for strong bases or alkyl halides and produces water as the only by-product. rsc.orgrsc.org |

| Radical-based C-H Functionalization (for Oxetane Precursor) | Unactivated alcohol, Radical initiator, Radical trap | Nucleophilic Radical | Allows direct access to the oxetane ring from a native alcohol functionality, streamlining the overall synthesis. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is critical for developing environmentally benign and efficient manufacturing processes. Key areas of focus include the use of alternative energy sources, solvent-free conditions, and less hazardous reagents.

One significant advancement is the use of High Hydrostatic Pressure (HHP) to promote reactions. HHP has been shown to be an effective activation method for catalyst- and solvent-free esterifications. beilstein-journals.org Applying HHP to the reaction of an alcohol with an acid or anhydride (B1165640) can lead to high yields at ambient temperature, significantly reducing energy consumption and eliminating the need for both catalysts and organic solvents. The only by-product in an esterification with an anhydride is the corresponding carboxylic acid, and the process minimizes waste generation. beilstein-journals.org

The choice of oxidants and catalysts is another cornerstone of green synthetic design. Traditional oxidations can rely on heavy or transition metals, which pose environmental risks. scirp.org Greener alternatives include using Oxone, a potassium triple salt, which is a more environmentally benign oxidant. scirp.org Furthermore, metal-free, organocatalytic procedures have been developed for direct oxidative esterification. For example, N-heterocyclic carbenes (NHCs) can catalyze the oxidative esterification of aldehydes with alcohols using molecular oxygen as the ultimate oxidant, a process that is economically and environmentally attractive. researchgate.netnih.gov This could be applied to an oxetane-3-carboxaldehyde precursor to generate the ester. The mechanism involves the NHC attacking the aldehyde to form an intermediate that is subsequently oxidized and then undergoes reaction with the alcohol. nih.gov

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Approach | Principle(s) Addressed | Potential Application in Synthesis | Reference |

|---|---|---|---|

| High-Hydrostatic Pressure (HHP) Activation | Energy Efficiency, Prevention (solvent-free), Catalyst-free | Direct esterification of oxetan-3-ol with an activated derivative of 2-aminobenzoic acid. | beilstein-journals.org |

| Use of Molecular Oxygen as Oxidant | Safer Solvents and Auxiliaries, Catalysis | Oxidative esterification of an oxetane-3-carboxaldehyde precursor with an alcohol, catalyzed by an N-heterocyclic carbene. | nih.gov |

| Use of Oxone as Oxidant | Less Hazardous Chemical Syntheses | Oxidative esterification of heterocyclic aldehydes. | scirp.org |

| Brønsted Acid Catalysis | Atom Economy, Catalysis | Esterification of oxetan-3-ol, producing only water as a by-product. | rsc.org |

| Avoidance of Hazardous Reagents | Inherently Safer Chemistry for Accident Prevention | Replacing sodium azide (B81097) in the synthesis of amine-functionalized oxetane precursors. | google.com |

Chemical Reactivity and Transformation Mechanisms of Oxetan 3 Yl 2 Aminobenzoate

Reactivity Patterns of the Oxetane (B1205548) Ring System in Oxetan-3-yl 2-aminobenzoate (B8764639) Derivatives

The high ring strain of the oxetane ring, although less than that of an epoxide, renders it susceptible to various ring-opening and rearrangement reactions. thieme-connect.de This reactivity is a key feature in the synthetic utility of oxetane-containing compounds.

The opening of the oxetane ring can proceed through several mechanistic pathways, often dictated by the reaction conditions and the nature of the attacking species.

Acid-Catalyzed Ring Opening : In the presence of acids, the oxygen atom of the oxetane ring is protonated, which activates the ring for nucleophilic attack. illinois.edu This process can be catalyzed by both Brønsted and Lewis acids. illinois.eduacs.org For instance, Lewis acids can coordinate to the oxetane oxygen, facilitating cleavage of a carbon-oxygen bond. illinois.edu The regioselectivity of the attack by a nucleophile is dependent on the substitution pattern of the oxetane ring.

Radical-Based Ring Opening : While polar mechanisms for oxetane ring-opening are well-studied, radical-based pathways are less explored. thieme-connect.com A combination of zirconocene (B1252598) and photoredox catalysis can induce a radical-mediated ring opening, leading to the formation of more substituted alcohols. thieme-connect.com

Polymerization : Under certain conditions, such as in the presence of an acid, oxetane can undergo ring-opening polymerization. rsc.org Theoretical studies using density functional theory (DFT) have shown that the polymerization can be initiated by an acid, and it proceeds by the continuous attack of the oxygen atom of an oxetane molecule on a carbon atom of the growing cationic polymer chain. rsc.org

Table 1: Mechanistic Pathways in Oxetane Ring-Opening Reactions

| Pathway | Catalyst/Initiator | Key Intermediate | Primary Product Type |

| Acid-Catalyzed | Brønsted or Lewis Acids | Protonated or Lewis acid-coordinated oxetane | Diols, ethers |

| Radical-Based | Zirconocene/Photoredox | Carbon-centered radical | Substituted alcohols |

| Cationic Polymerization | Acid | Oxetane cation | Polyether |

Oxetane-containing molecules, particularly those with appropriately positioned functional groups, can undergo intramolecular isomerization and rearrangement reactions.

Isomerization to Lactones : Oxetane-carboxylic acids have been observed to be unstable, readily isomerizing into lactones, sometimes even during storage at room temperature or upon gentle heating. acs.orgresearchgate.net This transformation can occur without the need for an external catalyst. acs.org However, the stability of these compounds can be influenced by substituents; for example, fluorine-containing oxetane-carboxylic acids exhibit greater stability. acs.orgresearchgate.net The isomerization process can be leveraged for the synthesis of novel heterocyclic systems. acs.org

Ring Expansions : The strained nature of the oxetane ring also makes it a candidate for ring expansion reactions, which can be used to construct larger oxygen-containing heterocycles. sioc-journal.cn These reactions can be initiated by various reagents, including diazo compounds which act as carbene precursors, and can be catalyzed by metals. sioc-journal.cn

Enantioselective Intramolecular Opening : In the presence of chiral catalysts, such as (salen)Co(III) complexes, oxetanes with tethered nucleophiles can undergo enantioselective intramolecular ring-opening. acs.org This process is particularly useful for the synthesis of enantioenriched tetrahydrofurans from oxetane substrates bearing alcohol functionalities. acs.org

Table 2: Isomerization and Rearrangement of Oxetane Derivatives

| Transformation | Substrate Type | Conditions | Product |

| Isomerization | Oxetane-carboxylic acid | Heating, sometimes spontaneous | Lactone |

| Ring Expansion | Oxetane | Diazo compounds, metal catalysts | Larger heterocycles |

| Enantioselective Intramolecular Opening | Oxetane with tethered alcohol | Chiral (salen)Co(III) catalyst | Enantioenriched tetrahydrofuran |

Ring-Opening Reactions and Associated Mechanistic Pathways

Transformations of the 2-Aminobenzoate Moiety in Oxetan-3-yl 2-aminobenzoate

The 2-aminobenzoate portion of the molecule offers a different set of reactive sites, allowing for modifications to the aromatic ring and the amine and ester functional groups.

The benzene (B151609) ring of the 2-aminobenzoate moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions. The rate and regioselectivity of these substitutions are influenced by the existing substituents. wikipedia.org

Influence of Substituents : The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. wikipedia.org The ester group (-COOR) is a deactivating group and is meta-directing. wikipedia.org The interplay of these two groups will determine the position of attack by an incoming electrophile.

Common SEAr Reactions : Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For example, nitration is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation of the intermediate to restore the aromaticity of the ring. masterorganicchemistry.com

The amine and ester functionalities on the 2-aminobenzoate ring can be converted into other functional groups through various chemical reactions. wikipedia.org

Reactions of the Amine Group :

Diazotization : The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). lumenlearning.com Diazonium salts are versatile intermediates that can be substituted by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups. lumenlearning.com

Oxidation : The amino group can be oxidized to a nitro group using strong oxidizing agents.

Reactions of the Ester Group :

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net The hydrolysis of 2-aminobenzoate esters can be catalyzed by the neighboring amine group through intramolecular general base catalysis. researchgate.net

Reduction : The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

Amidation : The ester can be converted to an amide by reaction with an amine.

Table 3: Functional Group Interconversions of the 2-Aminobenzoate Moiety

| Functional Group | Reaction | Reagent(s) | Product Functional Group |

| Amine (-NH₂) | Diazotization | NaNO₂, H⁺ | Diazonium Salt (-N₂⁺) |

| Amine (-NH₂) | Oxidation | Strong oxidizing agent | Nitro (-NO₂) |

| Ester (-COOR) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid (-COOH) |

| Ester (-COOR) | Reduction | LiAlH₄ | Alcohol (-CH₂OH) |

| Ester (-COOR) | Amidation | R'NH₂ | Amide (-CONHR') |

Electrophilic Aromatic Substitution Patterns on the Benzoate Ring

Catalytic and Non-Catalytic Reaction Modalities

The reactions involving this compound and its derivatives can be either catalytic or non-catalytic.

Catalytic Reactions : Many transformations, particularly those involving the oxetane ring, are facilitated by catalysts. Lewis acids are frequently used to activate the oxetane ring for nucleophilic attack. illinois.edu Transition metal catalysts, such as those based on cobalt, iridium, and copper, play a significant role in various reactions including enantioselective ring openings, ring expansions, and cross-coupling reactions. sioc-journal.cnacs.orgbeilstein-journals.org Visible light-induced transition metal catalysis is an emerging field that allows for novel transformations under mild conditions. nih.gov

Non-Catalytic Reactions : Some reactions can proceed without the need for a catalyst. The spontaneous isomerization of certain oxetane-carboxylic acids to lactones is a prime example. acs.orgresearchgate.net Functional group interconversions, such as the hydrolysis of the ester group or the diazotization of the amine, are often carried out using stoichiometric amounts of reagents rather than catalytic systems. lumenlearning.comresearchgate.net

Theoretical and Computational Studies on Oxetan 3 Yl 2 Aminobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published data is available.

Conformational Analysis and Dynamics of the Oxetan-3-yl and 2-aminobenzoate (B8764639) Moieties

No published data is available.

Reaction Pathway Modeling and Transition State Analysis for Oxetan-3-yl 2-aminobenzoate Transformations

No published data is available.

In Silico Design and Prediction of Novel this compound Derivatives

No published data is available.

Role of Oxetan 3 Yl 2 Aminobenzoate As a Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of Oxetan-3-yl 2-aminobenzoate (B8764639), possessing a nucleophilic amino group and an ester functionality, makes it an ideal starting material for the synthesis of various heterocyclic compounds. The anthranilate core is a classical precursor for quinazolinones, benzodiazepines, and acridones. The oxetane (B1205548) ring, while relatively stable, can also participate in ring-opening reactions under specific conditions, further expanding the diversity of accessible scaffolds.

Research has demonstrated that related N-substituted aminobenzoates are key intermediates in the formation of complex heterocyclic systems. For instance, the synthesis of 1,5-dihydrobenzo[e] calpaclab.comgoogle.comoxazepin-2(3H)-ones has been achieved starting from methyl 2-aminobenzoate derivatives. nih.gov Similarly, the reaction of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles can lead to the formation of substituted dihydrofurans. researchgate.net

The general strategy involves the condensation of the amino group with a suitable dielectrophile, followed by cyclization which can involve the ester group. The oxetane moiety can be carried through the synthetic sequence to be incorporated into the final structure or can be used as a reactive handle for further transformations. For example, tandem strategies involving allylic amination and subsequent intramolecular ring-opening of N-aryl oxetan-3-amines have been developed to construct medium-sized heterocycles, a class of compounds that are challenging to synthesize. keyorganics.netrsc.org

Aza-Michael additions of N-heterocycles to oxetane-based Michael acceptors like methyl 2-(oxetan-3-ylidene)acetate provide another route to complex heterocyclic amino acid derivatives. mdpi.comnih.govktu.edu This highlights the potential of the oxetane unit within the 2-aminobenzoate structure to serve as an anchor point for building intricate molecular frameworks.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties conferred by the oxetane ring make Oxetan-3-yl 2-aminobenzoate an attractive precursor for advanced organic materials. The incorporation of the small, polar, sp³-rich oxetane motif can influence solid-state packing, solubility, and other material properties. nih.gov

While direct applications of this compound in materials science are still an emerging area, the synthesis of related functional molecules provides a strong precedent. For example, oxetane-containing building blocks are used in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, which are complex bioactive molecules. google.com A patent describes the synthesis of Methyl (S)-4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate as a key intermediate for these agonists, demonstrating the utility of such scaffolds in constructing sophisticated pharmaceutical agents. google.com The reduction of the nitro group in this intermediate would yield a structure analogous to this compound.

The stability of certain oxetane-carboxylic acids, particularly derivatives of 2-aminobenzoic acid, has been noted. nih.gov This stability is attributed to intramolecular hydrogen bonding between the amino group and the carbonyl function, which "freezes" the conformation. nih.gov This inherent stability is a crucial attribute for a building block, ensuring its integrity during multi-step syntheses of larger, functional molecules.

Enabling Scaffold for Methodological Advancements in Organic Synthesis

The distinct reactivity of the oxetane and aminobenzoate moieties within a single molecule presents opportunities for the development of novel synthetic methodologies. The oxetane ring can be a substrate for various transformations, including ring-opening reactions catalyzed by Lewis acids or transition metals, and [2+2] cycloadditions.

Synthetic routes to access oxetane-containing structures often start from precursors like oxetan-3-one. mdpi.comnih.gov For example, the Horner-Wadsworth-Emmons reaction of oxetan-3-one with phosphonate (B1237965) reagents can yield oxetane-ylidene acetates, which are versatile intermediates for further functionalization. mdpi.comnih.gov The synthesis of this compound itself would likely involve the esterification of 2-aminobenzoic acid with oxetan-3-ol (B104164) or the reaction of an activated anthranilate derivative with the alcohol.

The presence of the oxetane can also direct the stereochemical outcome of reactions on the aminobenzoate portion or vice versa. The development of methods that selectively transform one part of the molecule while the other remains intact, or that engage both moieties in a tandem or cascade reaction, are areas of active research interest. Such studies expand the toolbox of synthetic chemists and enable more efficient and elegant construction of complex targets. rsc.org

Strategic Integration into Chemical Libraries for Research Purposes

Chemical libraries, which are large collections of diverse small molecules, are essential tools in modern drug discovery and chemical biology. google.com The inclusion of building blocks like this compound in the design of these libraries is strategically important. The oxetane group is considered a "non-classical" isostere of carbonyl and gem-dimethyl groups, offering a way to introduce novelty and three-dimensionality into molecular scaffolds. nih.gov

The rationale for incorporating this building block into libraries is multifaceted:

Increased Structural Diversity: It provides access to chemical space that is not populated by more traditional, "flat" aromatic structures.

Improved Physicochemical Properties: As mentioned, the oxetane moiety can enhance solubility and metabolic stability while reducing lipophilicity, which are all critical parameters for drug candidates. nih.govnih.gov

Novel Biological Activity: The unique three-dimensional shape and polarity of the oxetane can lead to novel interactions with biological targets.

Commercial and proprietary chemical libraries are increasingly featuring a variety of oxetane-containing building blocks, signifying their growing importance in research and development. calpaclab.com The systematic use of this compound and its derivatives allows for the creation of focused libraries of compounds for screening against various biological targets, accelerating the identification of new lead compounds.

Analytical Methodologies for Mechanistic and Structural Elucidation in Oxetan 3 Yl 2 Aminobenzoate Research Focus on Method, Not Data

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Products

Spectroscopic methods are fundamental in the qualitative and quantitative analysis of "Oxetan-3-yl 2-aminobenzoate (B8764639)," providing insights into its structure and the transformation it undergoes during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of "Oxetan-3-yl 2-aminobenzoate". In ¹H NMR, the protons on the oxetane (B1205548) ring exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the oxygen atom in the oxetane ring of similar structures typically appear as multiplets in the range of δ 4.3–4.9 ppm. nih.gov The protons of the aminobenzoate group would also show distinct signals. Conformational analysis of oxetane-containing molecules can be performed using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in "this compound". The spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the C-O-C stretching of the oxetane ring.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can be utilized, particularly for monitoring reactions involving the aromatic aminobenzoate chromophore. The derivatization of compounds with aminobenzoate esters can facilitate their detection at specific wavelengths, for example, around 305 nm. derpharmachemica.com

| Spectroscopic Technique | Application in this compound Research | Typical Information Obtained |

| ¹H NMR | Structural Elucidation, Conformational Analysis | Chemical shifts and coupling constants of protons, stereochemistry |

| ¹³C NMR | Structural Confirmation | Chemical shifts of carbon atoms in the molecule |

| IR Spectroscopy | Functional Group Identification | Presence of N-H, C=O, and C-O-C bonds |

| UV-Vis Spectroscopy | Reaction Monitoring, Quantification | Detection of the aromatic chromophore, concentration determination |

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for separating "this compound" from reaction mixtures, monitoring reaction progress, and assessing purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for the analysis and purification of aminobenzoate esters and related compounds. etera.eersc.org For "this compound," a C18 column would likely be employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724). derpharmachemica.comresearchgate.net The method can be optimized by adjusting the gradient, flow rate, and temperature to achieve efficient separation from starting materials, byproducts, and impurities. rsc.org Detection is typically performed using a UV detector set to a wavelength where the aminobenzoate moiety absorbs strongly. derpharmachemica.com

Gas Chromatography (GC): While less common for non-volatile compounds like "this compound" itself, GC can be employed for the analysis of more volatile precursors or potential degradation products.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions that produce "this compound". By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light.

| Chromatographic Method | Primary Use in Research | Key Parameters for Optimization |

| HPLC | Purity assessment, purification, reaction monitoring | Column type (e.g., C18), mobile phase composition, gradient, flow rate |

| GC | Analysis of volatile precursors/byproducts | Column type, temperature program, carrier gas flow rate |

| TLC | Rapid reaction monitoring | Stationary phase, mobile phase composition |

Mass Spectrometry for Tracing Reaction Pathways and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique well-suited for analyzing polar molecules like "this compound". It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation of aminobenzoate esters has been studied, revealing competitive pathways such as the loss of an alkyl radical or an alkene from the ester group. researchgate.netresearchgate.net For "this compound," fragmentation would likely involve cleavage of the oxetane ring and the ester bond, providing valuable data for structural confirmation. The loss of a CH₂O group from the oxetane ring is a noted fragmentation pathway for some oxetane derivatives. mdpi.com

| Mass Spectrometry Technique | Purpose | Expected Observations for this compound |

| ESI-MS | Molecular Weight Determination | Detection of [M+H]⁺ ion |

| MS/MS (CID) | Structural Elucidation, Fragmentation Pathway Analysis | Fragments corresponding to the loss of the oxetane moiety, cleavage of the ester bond, and other characteristic losses |

Crystallographic Analysis of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction: If a suitable single crystal of "this compound" or a derivative can be grown, X-ray diffraction analysis can provide an unambiguous determination of its solid-state structure. This technique has been used to determine the puckering angle of the oxetane ring in various derivatives, which is influenced by the substituents. acs.orgrsc.org For example, the puckering angle of the oxetane ring can vary, with unsubstituted oxetane having an angle of about 8.7°, which can increase with substitution. acs.org The analysis of derivatives of "this compound" would yield precise information on the conformation of the oxetane ring and the spatial arrangement of the aminobenzoate group. rsc.orgnih.gov

| Crystallographic Technique | Objective | Key Structural Information Provided |

| Single-Crystal X-ray Diffraction | Absolute Structure Determination | Bond lengths, bond angles, torsion angles, stereochemistry, crystal packing |

Perspectives and Future Directions in Oxetan 3 Yl 2 Aminobenzoate Research

Emerging Synthetic Strategies and Catalytic Approaches for Oxetan-3-yl 2-aminobenzoate (B8764639)

The synthesis of Oxetan-3-yl 2-aminobenzoate fundamentally involves the formation of an ester linkage between oxetan-3-ol (B104164) and 2-aminobenzoic acid. Future advancements in this area are likely to focus on developing more efficient, selective, and sustainable catalytic methods that move beyond traditional Fischer esterification.

Emerging strategies will likely concentrate on both the construction of the oxetane (B1205548) ring and the esterification step. Novel methods for oxetane synthesis include various C–O and C–C bond-forming cyclizations, [2+2] cycloadditions, and ring expansions or contractions. beilstein-journals.org Of particular relevance are catalytic approaches that can be applied to functionalized precursors. For instance, photoredox catalysis has emerged as a powerful tool for C-H functionalization of alcohols, which could enable novel pathways to substituted oxetanols prior to esterification. nih.gov Similarly, biocatalytic methods using engineered enzymes like halohydrin dehalogenases are showing promise for the stereoselective synthesis of chiral oxetanes and related alcohols, which could be instrumental in producing enantiomerically pure versions of this compound. nih.govnih.govresearchgate.net

For the esterification step itself, future research will likely pivot towards milder and more efficient catalytic systems. While traditional acid catalysis is an option, it can be harsh and may lead to the ring-opening of the strained oxetane moiety, especially at elevated temperatures. rsc.orgacs.org Therefore, enzyme-catalyzed esterification using lipases is a highly attractive alternative, offering high selectivity under mild conditions and reducing the formation of byproducts. medcraveonline.com Another promising avenue is the use of novel coupling reagents and catalysts that activate the carboxylic acid or the alcohol under neutral or basic conditions, thereby preserving the integrity of the oxetane ring. The development of greener catalysts, such as deep eutectic solvents (DES), for esterification reactions also presents a sustainable approach for the synthesis of anthranilate esters. jsynthchem.com

A comparative overview of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Description | Potential Advantages for this compound | Challenges | Relevant Research |

| Enzymatic Esterification | Use of lipases or other esterases to catalyze the reaction between oxetan-3-ol and 2-aminobenzoic acid. | High selectivity, mild reaction conditions, environmentally friendly. medcraveonline.com | Enzyme stability and cost, reaction kinetics may be slow. | medcraveonline.com |

| Photoredox-Catalyzed Synthesis | Utilization of light and a photocatalyst to generate reactive intermediates for oxetane synthesis or functionalization. | Access to novel reactivity and functionalization patterns under mild conditions. nih.gov | Requires specialized equipment, catalyst optimization may be needed. | beilstein-journals.orgnih.gov |

| Biocatalytic Oxetane Formation | Engineering of enzymes like halohydrin dehalogenases for the stereoselective synthesis of chiral oxetan-3-ol. | Access to enantiomerically pure building blocks. nih.govnih.govresearchgate.net | Development and optimization of specific enzymes. | nih.govnih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form complex products like anthranilate esters. rsc.orgresearchgate.net | High step and atom economy, rapid generation of molecular diversity. rsc.org | Direct applicability to oxetane-containing substrates needs to be established. | rsc.orgresearchgate.net |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced reaction control, improved safety, and potential for scalability. mdpi.comacs.org | Requires specialized equipment and optimization of flow parameters. | mdpi.comacs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural combination in this compound—a strained ether ring and a nucleophilic aromatic amine—suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations that leverage the interplay between these two functional groups.

The strained oxetane ring is susceptible to ring-opening reactions under various conditions. acs.org While often seen as a stability issue, this reactivity can be harnessed for synthetic purposes. For example, catalytic ring-opening with various nucleophiles could lead to a diverse array of 1,3-disubstituted propanes, where the anthranilate moiety can act as an internal nucleophile or a directing group. Indium- or other Lewis acid-catalyzed intramolecular cyclization of related 3-amido oxetanes has been shown to produce oxazolines, suggesting that this compound or its derivatives could be precursors to novel heterocyclic systems. researchgate.net

The anthranilate portion of the molecule is also a versatile precursor for a variety of heterocycles. For instance, copper-catalyzed aza-Michael additions of 2-aminobenzoates to unsaturated ketones have been used in the one-pot synthesis of quinolones. acs.org It is conceivable that the oxetane moiety could influence the reactivity and selectivity of such cyclization reactions, potentially leading to new classes of fused heterocyclic compounds. Furthermore, the development of metal-free multicomponent reactions for the synthesis of anthranilate esters from nitro-precursors highlights the ongoing innovation in this area, which could be adapted for the synthesis of complex derivatives. rsc.orgresearchgate.net

A particularly intriguing area for future exploration is the potential for tandem reactions where an initial transformation at the anthranilate moiety triggers a subsequent reaction involving the oxetane ring, or vice versa. For example, an intramolecular hydrogen bond between the amino group and the ester carbonyl could stabilize the molecule and influence its conformational preferences, potentially altering the reactivity of the oxetane ring. acs.org

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has driven the development of high-throughput and automated synthesis platforms. The future of research on this compound and its derivatives will undoubtedly be shaped by these technologies.

High-throughput experimentation (HTE) can accelerate the optimization of synthetic routes by rapidly screening a wide range of catalysts, solvents, and reaction conditions. rsc.org This is particularly valuable for developing mild and efficient protocols for the synthesis of this compound that are compatible with the sensitive oxetane ring. For instance, HTE has been successfully applied to optimize the C-H arylation of oxetanes, demonstrating its potential for developing novel functionalization strategies. rsc.org

Automated synthesis platforms, including those based on flow chemistry or robotic systems, can enable the rapid and reproducible synthesis of libraries of this compound analogs with diverse substitution patterns on the aromatic ring. researchgate.nettaylorandfrancis.com Solid-phase synthesis has been employed for the high-throughput preparation of N-substituted anthranilates, which could be adapted for the synthesis of precursors to oxetane esters. researchgate.netrsc.org The use of capsule-based automated synthesizers, which employ pre-packaged reagents, could further simplify the synthesis of heterocyclic derivatives from anthranilate building blocks. chemrxiv.org

The integration of these technologies will not only accelerate the discovery of new derivatives with interesting properties but also facilitate the systematic study of structure-activity relationships.

| Technology | Application in this compound Research | Potential Impact | Relevant Research |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions for synthesis and functionalization. | Faster development of efficient and robust synthetic methods. | rsc.orgacs.org |

| Automated Flow Chemistry | Continuous and scalable synthesis of the target compound and its derivatives. | Improved reaction control, safety, and scalability. | mdpi.comacs.org |

| Solid-Phase Synthesis | High-throughput synthesis of anthranilate-based precursors. | Rapid generation of diverse compound libraries for screening. | researchgate.netrsc.org |

| Robotic/Capsule-Based Automation | Automated synthesis and purification of compound libraries. | Increased productivity and reproducibility in chemical synthesis. | chemrxiv.orgfishersci.it |

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis Paradigms

The unique combination of a biocompatible oxetane motif and a versatile anthranilate scaffold in this compound opens up a wide range of interdisciplinary research opportunities.

In medicinal chemistry , the oxetane ring is often used as a bioisostere for carbonyl or gem-dimethyl groups to improve properties like aqueous solubility, metabolic stability, and lipophilicity. chemrxiv.orgrsc.org The anthranilate core is present in numerous bioactive molecules. nih.govmdpi.com Therefore, this compound and its derivatives are prime candidates for screening in various biological assays. The oxetane moiety could modulate the pharmacokinetic properties of anthranilate-based drugs, while the anthranilate scaffold provides a handle for further derivatization to target specific biological receptors or enzymes. nih.govresearchgate.net

In materials science , anthranilate derivatives have been explored for their photoluminescent properties and as components of metal-organic frameworks. researchgate.net The incorporation of the polar and sp³-rich oxetane ring could influence the packing and photophysical properties of such materials. Furthermore, oxetane-containing polymers are of interest for applications such as photo-curable coatings and resins. researchgate.net The anthranilate moiety could be used to introduce specific functionalities or to tune the properties of these polymers.

In chemical biology , the oxetane ring has been used as a stable, non-aromatic linker and has been incorporated into proteins. nih.gov The anthranilate part of the molecule is an intermediate in the biosynthesis of tryptophan. This suggests that this compound could be a useful tool for probing biological systems, for example, as a potential enzyme inhibitor or as a building block for creating novel bioconjugates. massey.ac.nznih.gov

The convergence of these fields will likely lead to the discovery of novel applications for this compound and its derivatives that extend far beyond the traditional scope of organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Oxetan-3-yl 2-aminobenzoate, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis of oxetane derivatives often involves coupling reactions between activated esters (e.g., sulfonates) and nucleophilic amines or alcohols. For example, oxetan-3-yl sulfonates (e.g., oxetan-3-yl 4-methylbenzene-1-sulfonate, CAS 26272-83-3) are common intermediates for introducing the oxetane moiety via nucleophilic substitution . To optimize yield, parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., DMAP for esterification) should be systematically tested. Characterization via HPLC or NMR can monitor reaction progress and purity .

Q. How can the purity of this compound be validated, and what analytical techniques are critical for structural confirmation?

- Methodology : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and structural integrity. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended. Differential scanning calorimetry (DSC) can identify polymorphic forms, while IR spectroscopy verifies functional groups (e.g., ester C=O stretch at ~1700 cm) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodology : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., benzhydryl esters). Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.

- Immediate washing with water for eye/skin exposure (15+ minutes) and medical consultation .

- Storage at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the oxetane ring in this compound influence its metabolic stability compared to non-cyclic analogs?

- Methodology : Perform comparative pharmacokinetic studies using in vitro liver microsomes or hepatocytes. Quantify metabolic half-life () via LC-MS/MS. The oxetane’s ring strain and polarity may reduce cytochrome P450-mediated oxidation, enhancing metabolic stability. Contrast with acyclic analogs (e.g., ethyl 2-aminobenzoate) to isolate the oxetane’s contribution .

Q. What strategies can resolve contradictions in reported bioactivity data for oxetane-containing compounds?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Replicate experiments under standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Apply multivariate statistical analysis to identify confounding variables (e.g., solvent DMSO%) .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model interactions. Focus on hydrogen bonding between the oxetane oxygen and protein residues (e.g., serine or tyrosine). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.